5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone is an organic compound that features a 1,3-dioxolane ring and a thienyl group attached to a propyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone typically involves the formation of the 1,3-dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol . The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize reaction conditions and yield. The use of hypervalent iodine reagents has been reported for the stereoselective formation of substituted 1,3-dioxolanes .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with similar protective properties for carbonyl groups.
Thiophene: Shares the thienyl group but lacks the dioxolane ring.
Benzodioxole: Contains a fused dioxolane ring and benzene, used in various pharmaceutical applications.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone is unique due to the combination of the dioxolane ring and thienyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in synthesis and potential biological activities that are not observed in simpler analogs.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-2-3-8(12)9-4-5-10(15-9)11-13-6-7-14-11/h4-5,11H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWKNKSXJTYANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(S1)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641873 | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-84-1 | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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